Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate

Overview

Description

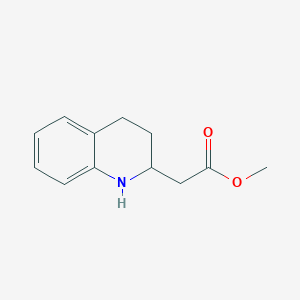

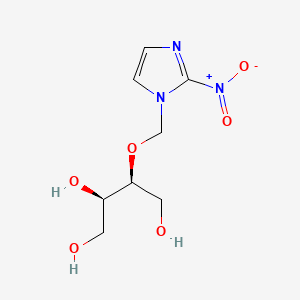

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoate is a chemical compound with the molecular formula C6H5F7O3 . It has an average mass of 258.091 Da and a monoisotopic mass of 258.012695 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The exact structure is based on structures generated from information available in databases .Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing a variety of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers can derive trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from this diazoketoester. These compounds are accessible either directly in a single step or with just one additional step, showcasing the chemical's adaptability in organic synthesis (Honey et al., 2012).

Polymorphism Characterization

In pharmaceutical research, understanding the polymorphic forms of chemical compounds is crucial for drug development. A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, another related compound, used spectroscopic and diffractometric techniques to characterize two polymorphic forms. These forms displayed very similar spectra and diffraction patterns, posing challenges for analytical and physical characterization, yet capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies revealed distinct differences critical for pharmaceutical applications (Vogt et al., 2013).

Dual Gas-Responsive Polymers

The development of responsive materials is a significant area of research. The monomer 2,2,2-trifluoroethyl 3-(N-(2-(diethylamino)ethyl)acrylamido)propanoate (TF-DEAE-AM), which contains functionalities responsive to both oxygen (O2) and carbon dioxide (CO2), was synthesized from commercially available precursors. A series of dual-gas responsive polymers were then synthesized through reversible addition–fragmentation chain transfer (RAFT) polymerization. These polymers, due to their unique interactions with CO2 and O2, show potential for applications in biomedicine, particularly in drug delivery systems where controlled release in response to physiological gases could be beneficial (Jiang et al., 2017).

Improving Lithium-Ion Batteries

Ethyl 3,3,3-trifluoropropanoate (TFPE), a compound closely related to Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate, has been investigated as an additive to enhance the performance of lithium-ion batteries, particularly at elevated temperatures. The addition of TFPE to the electrolyte significantly improves the cycling performance and capacity retention of LiMn2O4 cathodes, showcasing the potential of fluorinated compounds in enhancing the durability and efficiency of energy storage devices (Huang et al., 2016).

properties

IUPAC Name |

ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O2/c1-2-15-3(14)4(7,5(8,9)10)6(11,12)13/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPOTXZXGAMKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508547 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

CAS RN |

1526-49-4 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-3-acetamide](/img/structure/B3047959.png)

![1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B3047960.png)